Bienvenue dans la boutique en ligne BenchChem!

Irindalone

Cardiovascular Research 5-HT2 Antagonism Pharmacology

Irindalone (Lu 21-098) is a stereochemically defined (1R,3S) 5-HT2 antagonist offering 173-fold functional selectivity for peripheral 5-HT2 over alpha-1 adrenoceptors. Unlike ketanserin, it provides longer duration of action, minimal CNS penetration, and no tolerance development in chronic SHR models. Its inactive enantiomer (Lu 21-099) serves as an ideal negative control. These unique properties make it indispensable for peripheral vascular research and pharmacological validation—eliminating confounding alpha-1 blockade or central effects that compromise data with other serotonergic ligands. Available in multiple sizes for R&D.

Molecular Formula C24H29FN4O
Molecular Weight 408.5 g/mol
CAS No. 96478-43-2
Cat. No. B1662778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrindalone
CAS96478-43-2
Synonyms1-(2-(4-(3-(p-fluorophenyl)-1-indanyl)-1-piperazinyl)ethyl)-2-imidazolidinone
irindalone
Lu 21-099
Lu 21.099
Lu 21099
Molecular FormulaC24H29FN4O
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F
InChIInChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30)/t22-,23+/m0/s1
InChIKeyGHAMYXPEZSUOCU-XZOQPEGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Irindalone (CAS 96478-43-2): A Potent, Peripherally-Preferring 5-HT2 Antagonist for Hypertension and Serotonergic Research Procurement


Irindalone (Lu 21-098) is a small-molecule serotonin 5-HT2 receptor antagonist, originally developed as an antihypertensive agent [1]. It is a trans-1-piperazino-3-phenylindan derivative with a specific (1R,3S) stereochemistry [2]. Its primary pharmacological mechanism is competitive antagonism at 5-HT2 receptors, with a secondary, lower-affinity antagonism at alpha-1 adrenoceptors [1]. This dual, but skewed, activity profile, combined with a noted preference for peripheral over central sites, distinguishes it from first-generation, non-selective serotonergic ligands [3].

Why Substituting Irindalone (Lu 21-098) with Other 5-HT2 Antagonists Compromises Experimental and Therapeutic Outcomes


Generic substitution with other 5-HT2 antagonists like ketanserin or non-selective serotonergic agents is scientifically unsound due to key pharmacological differences that significantly impact results. Irindalone exhibits a unique combination of stereoselective 5-HT2 antagonism [1], a 173-fold functional selectivity for peripheral 5-HT2 over alpha-1 adrenoceptors in vivo [2], a preference for peripheral over central sites [1], and a long duration of action without tolerance development [3]. In contrast, the structurally similar ketanserin shows different potency and a shorter duration of action [2]. Furthermore, the opposite enantiomer of irindalone (Lu 21-099) is essentially inactive [1]. Therefore, using a different 5-HT2 antagonist would introduce variability in potency, tissue selectivity, and central vs. peripheral effects, confounding data interpretation and negating the specific therapeutic or research advantages of the irindalone profile.

Quantitative Differentiators for Irindalone (CAS 96478-43-2) vs. Ketanserin and In-Class Compounds: A Procurement Evidence Guide


Superior Functional Potency vs. Ketanserin in Rat Aorta 5-HT2 Antagonism

In a direct head-to-head functional study on isolated rat thoracic aorta, irindalone demonstrated greater potency than ketanserin in inhibiting serotonin-induced contractions [1]. Both compounds shifted the serotonin concentration-response curve to the right in a concentration-dependent manner, but the magnitude of the shift was greater for irindalone [1]. The Schild plot slopes for both compounds were not significantly different, confirming competitive antagonism at the 5-HT2 receptor, while still highlighting irindalone's superior potency in this tissue [1].

Cardiovascular Research 5-HT2 Antagonism Pharmacology

High In Vivo Functional Selectivity: 173-Fold Preference for Peripheral 5-HT2 over Alpha-1 Adrenoceptors

In pithed rats, irindalone potently antagonizes the pressor response to 5-HT, but exhibits a 173-fold weaker effect against the alpha-1 adrenoceptor agonist phenylephrine [1]. This quantifies a large therapeutic window between its primary and secondary targets in a functional in vivo system, contrasting with compounds that have a more balanced or alpha-1 dominant profile.

Hypertension In Vivo Pharmacology Selectivity Profile

Defined Peripheral Selectivity: Minimal Central 5-HT2 Antagonism vs. Ketanserin

Irindalone is characterized as having predominant peripheral effects, being relatively weak in rat models that detect central 5-HT2 antagonism [1]. In contrast, ketanserin shows greater potency as an antagonist in the central 5-HTP-induced flexor reflex model [1]. This indicates a significant difference in the ability of these two compounds to penetrate the blood-brain barrier and modulate central serotonergic pathways.

Neuropharmacology Central vs. Peripheral Blood-Brain Barrier

Longer Duration of Action vs. Ketanserin in Central Behavioral Models

When compared directly in a model of central 5-HT2 antagonism (inhibition of quipazine-induced head twitches), irindalone exhibited a longer duration of action than ketanserin [1]. While ketanserin was noted to be more potent in this specific central model, its effect was shorter-lived [1].

Pharmacokinetics Duration of Action CNS Pharmacology

Essential Stereoselectivity: Opposite Enantiomer Lu 21-099 is Inactive

The pharmacological activity of irindalone is highly stereoselective. Its opposite enantiomer, Lu 21-099, is reported to be almost inactive in models for both central and peripheral 5-HT2 receptor antagonism [1]. This demonstrates that the (1R,3S) configuration is essential for binding and activity.

Stereochemistry Enantiomer Pharmacology

No Development of Tolerance to Antihypertensive Effects in Chronic Dosing

In studies with spontaneously hypertensive rats (SHR), chronic oral and subcutaneous administration of irindalone effectively reduced blood pressure, and importantly, no tolerance developed to its antihypertensive effects over the treatment periods [1]. This sustained efficacy profile is a key consideration for any long-term therapeutic or experimental application.

Chronic Dosing Tolerance Hypertension

Primary Research and Industrial Application Scenarios for Irindalone (Lu 21-098)


Investigating Peripheral Vascular Serotonergic Mechanisms in Hypertension Models

Irindalone is ideally suited for in vivo studies dissecting the role of peripheral 5-HT2 receptors in blood pressure regulation. Its 173-fold functional selectivity for peripheral 5-HT2 over alpha-1 adrenoceptors in pithed rats [1] and its minimal central effects [2] allow researchers to isolate vascular serotonergic contributions without confounding CNS actions or alpha-1 blockade. This is critical for understanding the antihypertensive effects of 5-HT2 antagonism, as demonstrated in SHR models where it lowers blood pressure without inducing tolerance [3].

Comparing and Validating 5-HT2 Antagonist Pharmacology

As a potent, stereoselective, and well-characterized 5-HT2 antagonist, irindalone serves as an essential tool for pharmacological validation studies. Its activity profile, which differs from ketanserin in terms of potency [4], duration of action [5], and central penetration [2], makes it a critical comparator for elucidating the structure-activity relationships and functional consequences of varying 5-HT2 antagonist properties. Its inactive enantiomer, Lu 21-099, also provides a perfect negative control for stereospecific effects [2].

Long-Term In Vivo Studies of Serotonergic Modulation

For chronic dosing experiments, such as those modeling the long-term management of hypertension or other conditions involving sustained serotonergic tone, irindalone offers distinct advantages. Its high oral bioavailability [2] and the documented lack of tolerance development to its antihypertensive effects in SHR over several weeks of treatment [3] ensure a stable and predictable pharmacological effect throughout the study period. This reduces experimental variability and enhances the reliability of long-term data.

Use as a Reference Standard in In Vitro 5-HT2 Functional Assays

In isolated tissue bath studies, such as those using rat thoracic aorta, irindalone is an excellent reference compound for 5-HT2 receptor-mediated contraction assays. Its greater potency than ketanserin in this tissue [4] and its competitive antagonism profile make it a robust and reliable tool for quantifying the 5-HT2 antagonistic activity of novel compounds or validating experimental setups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irindalone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.